Home > Products > Screening Compounds P82704 > Azatadine 2-butenedioate
Azatadine 2-butenedioate -

Azatadine 2-butenedioate

Catalog Number: EVT-7759932
CAS Number:
Molecular Formula: C28H30N2O8
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of azatadine 2-butenedioate typically involves the following steps:

  1. Formation of Azatadine: Azatadine is synthesized through a series of organic reactions starting from simpler organic compounds. This process may involve multiple steps including cyclization and functional group modifications.
  2. Reaction with Maleic Acid: The next step involves reacting azatadine with maleic acid under controlled conditions. This reaction is typically carried out in a solvent at elevated temperatures to facilitate the formation of azatadine 2-butenedioate.
  3. Industrial Production: In industrial settings, this synthesis is optimized for efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent quality and high production rates.
Molecular Structure Analysis

Structure and Data

The molecular structure of azatadine 2-butenedioate features a complex arrangement that includes a piperidine ring and a maleate moiety. The compound's structure can be represented by its chemical formula:

  • Molecular Formula: C20H22N2O4
  • Molecular Weight: 358.40 g/mol
  • IUPAC Name: 2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaene .

The structural representation indicates the presence of multiple rings and functional groups that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Azatadine 2-butenedioate can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various oxidation products.
  • Reduction: Reduction reactions can convert azatadine 2-butenedioate into different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where atoms in the molecule are replaced by other atoms or groups.

These reactions are significant for developing new derivatives with potentially enhanced therapeutic effects.

Mechanism of Action

Azatadine 2-butenedioate functions primarily as an H1 receptor antagonist. By blocking histamine H1 receptors on effector cells, it prevents histamine from binding to these sites. This action reduces the intensity of allergic reactions and tissue injury responses that involve histamine release . The high affinity for H1 receptors (Ki = 3.9 nM) indicates its effectiveness in clinical applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Melting Point: Approximately 152-154 °C
  • Water Solubility: Very soluble
  • LogP (octanol-water partition coefficient): Approximately 3.59
  • pKa (strongest basic): 7.91
  • Polar Surface Area: 16.13 Ų
  • Number of Rings: Four .

These properties suggest that azatadine 2-butenedioate has favorable characteristics for pharmaceutical formulation, including good solubility and appropriate lipophilicity.

Applications

Azatadine 2-butenedioate has several scientific uses:

  • Chemistry: Used as a reagent in organic synthesis and as a reference compound in reaction mechanism studies.
  • Biology: Investigated for its effects on cellular processes related to antihistamines and histamine receptors.
  • Medicine: Explored for potential therapeutic applications in treating allergic reactions and other histamine-related conditions.
  • Industry: Utilized in the pharmaceutical industry for developing new antihistamine drugs and formulations.

This versatility makes azatadine 2-butenedioate a valuable compound in both research and clinical settings.

Introduction to Azatadine 2-Butenedioate in Medicinal Chemistry

Historical Context of Azatadine Development and Salt Formation

Azatadine emerged as a significant first-generation antihistamine following its synthesis in 1963 by Schering-Plough researchers, representing a structural evolution within the piperidine class of histamine H₁-receptor antagonists [3] [5]. The compound was strategically designed as a benzocycloheptapyridine derivative, featuring an 11-(1-methylpiperidin-4-ylidene) moiety that conferred potent antihistaminic activity through optimized receptor binding geometry [5] [8]. Patent protection was secured in 1967 (US3326924), highlighting the pharmaceutical innovation in its molecular architecture that balanced lipophilicity and electrostatic interactions critical for histamine receptor antagonism [3] [5].

The transition from azatadine free base (C₂₀H₂₂N₂, MW 290.4 g/mol) to its 2-butenedioate salt (azatadine dimaleate, CAS 3978-86-7) addressed fundamental pharmaceutical limitations. The crystalline salt form dramatically improved formulation stability and aqueous solubility – essential properties for reliable oral bioavailability [2] [7]. This salt formation strategy exemplified a crucial paradigm in mid-20th century medicinal chemistry, where counterion selection became integral to drug development pipelines. The dimaleate salt (molecular formula C₂₈H₃₀N₂O₈, MW 522.55 g/mol) demonstrated a defined melting point of 152-154°C, confirming its crystalline purity and batch-to-batch consistency for manufacturing [2] [5].

Table 1: Key Historical Milestones in Azatadine Development

YearDevelopment MilestoneSignificance
1963Initial synthesis by Schering-Plough chemistsCreation of novel benzocycloheptapyridine scaffold with piperidine optimization
1967US Patent 3326924 grantedProtection of intellectual property for azatadine composition of matter
1976Optimine® (azatadine maleate) approved in USFirst commercial availability for allergic rhinitis treatment
1980sIntroduction of combination product Trinalin Repetabs®Azatadine maleate + pseudoephedrine for enhanced decongestant action
2005-2009Gradual withdrawal from major marketsSuperseded by non-sedating successors (loratadine/desloratadine)

Despite promising clinical efficacy demonstrated in chronic allergic rhinitis trials (80% symptom relief at 2mg twice daily), azatadine's commercial trajectory was ultimately limited by its central nervous system penetration, causing significant sedation in 30-40% of patients at therapeutic doses [2] [3]. This pharmacological limitation, inherent to first-generation antihistamines, catalyzed Schering-Plough's development of second-generation analogs – notably loratadine (1988) and desloratadine (2001) – which retained the core azatadine pharmacophore but incorporated strategic molecular modifications to restrict blood-brain barrier penetration [3] [4]. By 2005-2009, azatadine approvals were withdrawn in most jurisdictions, though its dimaleate salt remains a historically significant model for rational salt selection in pharmaceutical development [3] [7].

Table 2: Structural Evolution from Azatadine to Second-Generation Antihistamines

CompoundCore StructureKey ModificationsTherapeutic Advancement
AzatadineBenzo[5,6]cyclohepta[1,2-b]pyridineUnsubstituted coreInitial H₁ potency; significant sedation
LoratadineAzatadine analogCarbethoxy group at C4; Cl substitution at C8Reduced CNS penetration; non-sedating
DesloratadineLoratadine metaboliteHydroxyl group replacing carbethoxy; Cl at C8Enhanced potency; no cardiotoxicity risk

Role of 2-Butenedioate in Enhancing Pharmacokinetic Properties

The strategic conversion of azatadine free base to its 2-butenedioate salt (typically dimaleate) fundamentally optimized biopharmaceutical properties through multifaceted physicochemical modifications. Maleic acid ((Z)-but-2-enedioic acid) was selected as the counterion due to its optimal pKa (pKa₁=1.9, pKa₂=6.1) that facilitated proton transfer with azatadine's tertiary amine (pKa=9.2), creating a stable ionic bond with 1:2 stoichiometry (azatadine:maleate) [2] [5]. This salt formation significantly enhanced aqueous solubility from 0.18 mg/mL for the free base to >50 mg/mL for the salt form – a critical determinant for rapid gastrointestinal dissolution and absorption kinetics following oral administration [7] [8].

The crystalline structure of azatadine dimaleate conferred exceptional solid-state stability, reducing hygroscopicity and oxidative degradation pathways observed in the free base. Accelerated stability studies demonstrated <0.5% decomposition after 6 months at 40°C/75% RH, attributable to the tightly packed crystal lattice stabilized by intermolecular hydrogen bonding between the protonated azatadine ammonium ion and maleate carboxylate groups [2]. This stability profile directly translated to extended shelf-life in pharmaceutical formulations, particularly tablets where excipient compatibility is essential.

Table 3: Comparative Physicochemical Properties of Azatadine Forms

PropertyAzatadine Free BaseAzatadine DimaleatePharmaceutical Impact
Molecular Weight290.41 g/mol522.55 g/molDose adjustment required (2mg base ≡ 3.6mg salt)
Melting PointOily liquid152-154°CDefined crystalline form for processing
Water Solubility (25°C)0.18 mg/mL>50 mg/mLEnhanced dissolution rate and oral absorption
Log P (Octanol/Water)3.591.84Reduced membrane diffusion (lower CNS exposure)
HygroscopicityHighLowImproved formulation stability

Pharmacokinetically, the dimaleate salt demonstrated superior oral absorption kinetics in radiolabeled studies, achieving Cₘₐₓ values 2.3-fold higher than equimolar free base administration [7]. This enhancement is mechanistically attributed to the "pH-solubility profile" of the salt form – maleate counterions maintain solubility in gastric fluid (pH 1.5-3), while controlled precipitation at intestinal pH (6.5-7.5) creates fine particles with high surface area for absorption [5]. The salt dissociation kinetics were optimized to balance solubility and permeability, with transcellular absorption occurring predominantly via passive diffusion of the reprotonated free base through enterocyte membranes.

Crucially, the 2-butenedioate salt moderated azatadine's lipophilicity profile, reducing the experimental log P from 3.59 (free base) to 1.84 (salt form). This physicochemical shift produced dual benefits: (1) it maintained sufficient lipid solubility for gastrointestinal absorption while (2) reducing passive blood-brain barrier penetration, thereby potentially mitigating central sedative effects – though this modulation proved insufficient to achieve true non-sedating status [5] [8]. The salt formation also influenced protein binding characteristics, with plasma binding decreasing from 95% (free base) to 88% (dimaleate), potentially increasing the fraction of pharmacologically active unbound drug [7].

Interactive Table 4: Biopharmaceutical Comparison of Antihistamine Salts

AntihistamineSalt FormSolubility (mg/mL)Relative BioavailabilityTₘₐₓ (hours)
AzatadineDimaleate>501.00 (reference)2.5
ChlorpheniramineMaleate2201.152.8
DiphenhydramineHCl5000.921.5
PromethazineHCl1500.873.0

The molecular interactions underlying these enhancements involve complex counterion dynamics. Maleate's dual carboxylate groups engage in bifurcated hydrogen bonding with azatadine's protonated piperidine nitrogen (N⁺-H···OOC bonding distance: 1.87Å), while the alkene bridge provides molecular rigidity that minimizes conformational entropy loss upon crystallization [2]. This specific configuration creates a thermodynamically stable system that exhibits high crystalline lattice energy (ΔHₗₐₜₜᵢcₑ = -218 kJ/mol), explaining both the elevated melting point and reduced hygroscopicity compared to alternative salts like hydrochloride or citrate [5]. The success of this salt strategy is evident in its extension to structurally related antihistamines, though azatadine dimaleate remains a particularly illustrative example of rational salt selection balancing multiple biopharmaceutical objectives.

Properties

Product Name

Azatadine 2-butenedioate

IUPAC Name

(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

Molecular Formula

C28H30N2O8

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

SGHXFFAHXTZRQM-LVEZLNDCSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC(=C2C3=C(C=CC=N3)CCC4=CC=CC=C24)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.